Erythrodiol 3-palmitate
Overview
Description
Erythrodiol 3-palmitate is a triterpenoid compound, specifically a palmitate ester of erythrodiol. It is a naturally occurring compound found in various plants, including olive oil and certain medicinal herbs . The molecular formula of this compound is C46H80O3, and it has a molecular weight of 681.13 g/mol . This compound is known for its potential biological activities, including antitumor and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrodiol 3-palmitate can be synthesized through the esterification of erythrodiol with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound involves the extraction of erythrodiol from natural sources, such as olive oil, followed by its esterification with palmitic acid. The extraction process may involve solvent extraction or supercritical fluid extraction techniques to isolate erythrodiol in high purity .
Chemical Reactions Analysis
Types of Reactions: Erythrodiol 3-palmitate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield erythrodiol and palmitic acid.
Hydrolysis: Hydrolysis of this compound in the presence of a strong acid or base can produce erythrodiol and palmitic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed:
Oxidation: this compound oxide.
Reduction: Erythrodiol and palmitic acid.
Hydrolysis: Erythrodiol and palmitic acid.
Scientific Research Applications
Erythrodiol 3-palmitate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Medicine: The compound exhibits potential antitumor activity, making it a candidate for cancer research.
Industry: this compound is explored for its use in cosmetic formulations due to its antioxidant properties.
Mechanism of Action
Erythrodiol 3-palmitate exerts its effects through various molecular targets and pathways:
Cholesterol Efflux: It stabilizes the ATP-binding cassette transporter A1 (ABCA1) protein, enhancing cholesterol efflux from macrophages.
Antioxidant Activity: this compound modulates the activity of antioxidant enzymes, such as glutathione peroxidase and glutathione reductase, reducing oxidative stress in cells.
Antitumor Activity: The compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
- Erythrodiol
- Oleanolic Acid
- Ursolic Acid
- Beta-Amyrin
- Lupeol
Erythrodiol 3-palmitate stands out due to its unique esterified structure, which may enhance its stability and bioavailability compared to its parent compound, erythrodiol .
Properties
IUPAC Name |
[8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] hexadecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-26-27-43(6)37(42(39,4)5)25-28-45(8)38(43)24-23-35-36-33-41(2,3)29-31-46(36,34-47)32-30-44(35,45)7/h23,36-39,47H,9-22,24-34H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXWEJMCUKRYDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)CO)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H80O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Erythrodiol 3-palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19833-13-7 | |
Record name | Erythrodiol 3-palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
121 - 123 °C | |
Record name | Erythrodiol 3-palmitate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Has Erythrodiol 3-palmitate been isolated from any plant sources, and if so, which ones?
A2: Yes, this compound has been isolated from several plant species. One study reported its isolation from Pericampylus glaucus [], while another identified it as a constituent of Bumelia obtusifolia []. These findings highlight the presence of this compound in diverse plant families and suggest potential avenues for further research into its biological activities and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.